molecular formula C4H4N2O2S2 B12826822 2,5-Bis(sulfanylidene)imidazolidine-4-carboxylic acid CAS No. 872784-47-9

2,5-Bis(sulfanylidene)imidazolidine-4-carboxylic acid

Cat. No.: B12826822
CAS No.: 872784-47-9
M. Wt: 176.2 g/mol
InChI Key: LCYVVSUVGXYWMB-UHFFFAOYSA-N
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Description

2,5-Bis(sulfanylidene)imidazolidine-4-carboxylic acid is a heterocyclic compound featuring a five-membered imidazolidine ring with two sulfur atoms at positions 2 and 5 (as sulfanylidene, or thione groups) and a carboxylic acid substituent at position 4. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and pharmaceutical intermediates.

Properties

CAS No.

872784-47-9

Molecular Formula

C4H4N2O2S2

Molecular Weight

176.2 g/mol

IUPAC Name

2,5-bis(sulfanylidene)imidazolidine-4-carboxylic acid

InChI

InChI=1S/C4H4N2O2S2/c7-3(8)1-2(9)6-4(10)5-1/h1H,(H,7,8)(H2,5,6,9,10)

InChI Key

LCYVVSUVGXYWMB-UHFFFAOYSA-N

Canonical SMILES

C1(C(=S)NC(=S)N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dithioxoimidazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiourea with glyoxylic acid, followed by cyclization to form the imidazolidine ring. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 2,5-Dithioxoimidazolidine-4-carboxylic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dithioxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

2,5-Dithioxoimidazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,5-Dithioxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form covalent bonds with biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Key Observations:

Sulfur vs. Oxygen Substituents: The target compound’s sulfanylidene groups contrast with dioxo or oxo substituents in analogs (e.g., 3-(2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid). Sulfur’s larger atomic radius and lower electronegativity may enhance metal coordination and alter solubility compared to oxygen analogs .

Aromatic vs. In contrast, the target compound’s lack of aromaticity may favor aqueous solubility .

Protective Groups : The tert-butyl ester in (S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate demonstrates how protective groups stabilize reactive sites (e.g., carboxylic acids) during synthesis, a strategy applicable to the target compound’s derivative synthesis .

Core Heterocycle Differences: Telmisartan Related Compound B’s benzimidazole core (a bicyclic system) contrasts with the monocyclic imidazolidine of the target compound. Benzimidazoles are prevalent in pharmaceuticals (e.g., antihypertensives), suggesting divergent biological targets despite shared carboxylic acid functionality .

Physicochemical and Application-Based Comparisons

While explicit data on melting points or solubility are absent in the evidence, inferences can be drawn:

  • Solubility : The target compound’s carboxylic acid and polar thione groups likely confer higher aqueous solubility compared to tert-butyl-protected analogs but lower than hydrochloride salts (e.g., [288154-17-6] in ) .
  • Bioactivity : Sulfur-containing heterocycles often exhibit distinct metabolic stability and binding kinetics. For example, thiones may resist oxidative degradation better than ketones, extending half-life in biological systems.

Biological Activity

2,5-Bis(sulfanylidene)imidazolidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula : C6H8N2O2S2
Molecular Weight : 192.27 g/mol
IUPAC Name : 2,5-Bis(sulfanylidene)imidazolidine-4-carboxylic acid
Canonical SMILES : C1(C(=O)N(C(=S)S)C(=S)N1)C(=O)O

Biological Activity Overview

The biological activity of 2,5-Bis(sulfanylidene)imidazolidine-4-carboxylic acid has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent. The following sections summarize key findings related to its efficacy and mechanisms.

Antimicrobial Activity

Research indicates that imidazolidine derivatives exhibit significant antibacterial properties. For instance, studies focusing on similar compounds have demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating strong antimicrobial potential .

CompoundTarget BacteriaMIC (µg/mL)Reference
Compound 3MRSA1
Compound 4E. coli10
Compound 5K. pneumoniae5

Anticancer Activity

In addition to its antimicrobial properties, 2,5-Bis(sulfanylidene)imidazolidine-4-carboxylic acid has shown promise in anticancer applications. Studies have reported that derivatives of imidazolidine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative was found to have an IC50 value of 74.83 µg/mL against HeLa cells, suggesting a selective toxicity profile favorable for therapeutic use .

The mechanisms underlying the biological activities of 2,5-Bis(sulfanylidene)imidazolidine-4-carboxylic acid are multifaceted:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell membranes, leading to cell lysis. This effect is comparable to that observed in other antimicrobial peptides that target lipid bilayers .
  • Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signals within the cells .

Case Studies

Several case studies have highlighted the effectiveness of imidazolidine derivatives:

  • A study demonstrated that a derivative with a similar scaffold exhibited potent activity against MRSA with a low toxicity profile in mammalian cells, emphasizing the therapeutic potential of this class of compounds .
  • Another research effort focused on optimizing the hydrophobicity of imidazolidine derivatives to enhance their antibacterial efficacy, revealing that specific structural modifications could significantly improve their activity against resistant strains .

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